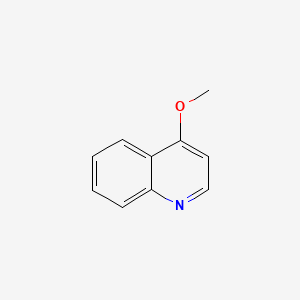

4-Methoxyquinoline

説明

Context within Quinoline (B57606) Chemistry and Heterocyclic Compounds Research

Quinoline, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, and its derivatives are ubiquitous in nature and synthetic chemistry. rsc.orgrsc.org This structural motif is a cornerstone of many biologically active natural products and synthetic pharmaceuticals. rsc.orgresearchgate.net The introduction of a methoxy (B1213986) group at the 4-position of the quinoline ring system, creating 4-methoxyquinoline, significantly influences the molecule's electronic properties and reactivity, making it a valuable building block in organic synthesis. google.comacs.org The quinoline framework itself is a weak tertiary base and can undergo electrophilic substitution reactions. rsc.org

The study of heterocyclic compounds like this compound is a major focus of contemporary chemical research due to their diverse applications. These compounds are integral to the development of new drugs, agrochemicals, and functional materials. rsc.orgrsc.org The versatility of the quinoline scaffold allows for the synthesis of a wide array of derivatives with tailored properties. rsc.org

Significance of the this compound Scaffold in Advanced Chemical Synthesis and Biological Inquiry

The this compound scaffold serves as a crucial intermediate in the synthesis of more complex molecules with significant biological activities. google.com Its structure is a key component in the development of various therapeutic agents. For instance, derivatives of this compound have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. ontosight.ai The methoxy group at the 4-position can be a critical pharmacophore, influencing the compound's binding affinity to biological targets.

Furthermore, the this compound core is a versatile platform for creating diverse chemical libraries for drug discovery. chemrxiv.org The ability to functionalize different positions of the quinoline ring allows chemists to systematically explore the structure-activity relationships of new compounds. chemrxiv.org This has led to the discovery of potent antimalarial agents and other valuable medicinal compounds. chemrxiv.org

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C10H9NO | 159.19 | 607-31-8 |

| This compound-2-carboxylic acid | C11H9NO3 | 205.19 | 15733-83-2 |

| Methyl this compound-2-carboxylate | C12H11NO3 | 217.22 | Not Available |

| This compound-8-sulfonyl chloride | C10H8ClNO3S | 267.7 | 1558299-92-5 |

Structure

3D Structure

特性

IUPAC Name |

4-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTCJCUERNMVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334791 | |

| Record name | 4-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-31-8 | |

| Record name | 4-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Reactivity

The synthesis of 4-methoxyquinoline and its derivatives can be achieved through various established methods in organic chemistry. A common approach involves the methylation of 4-hydroxyquinoline (B1666331) or its derivatives. google.com For example, reacting 4-hydroxyquinoline with dimethyl sulfate (B86663) in an amide solvent like dimethylformamide is an effective method for producing this compound. google.com

Other synthetic strategies include the acid-catalyzed condensation of 3-oxoalkanoic acid esters with aniline (B41778), which yields 2-alkyl-4-quinolones. These can then be treated with methyl iodide to produce 2-alkyl-4-methoxyquinolines. researchgate.net The Conrad-Limpach synthesis is another classical method that utilizes the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines, which can subsequently be methylated. rsc.org

Role As a Precursor in Chemical Synthesis

4-Methoxyquinoline is a valuable precursor for the synthesis of a wide range of more complex molecules. Its derivatives, such as this compound-2-carboxylic acid and this compound-8-sulfonyl chloride, serve as starting materials for the development of new compounds with potential therapeutic applications. ontosight.aismolecule.com For example, methyl this compound-2-carboxylate is a precursor in the synthesis of various biologically active quinoline (B57606) derivatives explored for their therapeutic potential in treating infectious diseases and cancer.

The reactivity of the quinoline ring system allows for further functionalization at various positions, enabling the creation of a diverse library of compounds for biological screening. chemrxiv.org This makes the this compound scaffold a cornerstone in diversity-oriented synthesis. chemrxiv.org

Biological and Pharmacological Properties

Classical and Established Synthetic Routes to the this compound Core

The foundational methods for quinoline synthesis, developed from the late 19th to the mid-20th century, remain relevant in contemporary organic chemistry. These reactions typically involve the cyclization of aniline (B41778) derivatives. While many of these methods primarily yield 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones), they are pivotal for accessing 4-methoxyquinolines through a subsequent O-alkylation step.

The Gould-Jacobs reaction is a robust method for preparing quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The process commences with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.org This initial step forms an anilidomethylenemalonic ester intermediate.

The mechanism proceeds via a nucleophilic attack from the aniline's nitrogen onto the malonic ester derivative, followed by the elimination of ethanol. wikipedia.org The subsequent and key step is a thermal cyclization, which typically requires high temperatures (around 250 °C), leading to the formation of a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikipedia.org This intermediate exists predominantly in its 4-oxo tautomeric form. wikipedia.org To arrive at the core 4-hydroxyquinoline structure, the ester group is saponified to a carboxylic acid, which is then removed via decarboxylation upon heating. wikipedia.org To obtain the target this compound, a final O-methylation step is performed on the 4-hydroxyquinoline product. The regioselectivity of the initial cyclization is a critical factor, with asymmetrically substituted anilines potentially yielding a mixture of products. mdpi.com

Table 1: Key Stages of the Gould-Jacobs Reaction for 4-Hydroxyquinoline Core Synthesis

| Stage | Description | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| Condensation | Reaction of an aniline with an alkoxymethylenemalonic ester. | Aniline, Diethyl ethoxymethylenemalonate | Anilidomethylenemalonic ester |

| Cyclization | Intramolecular ring closure via heating. | High temperature (~250 °C) | 4-Hydroxy-3-carboalkoxyquinoline |

| Saponification | Hydrolysis of the ester group. | Sodium hydroxide (B78521) (NaOH) | 4-Hydroxyquinoline-3-carboxylic acid |

| Decarboxylation | Removal of the carboxylic acid group. | Heat | 4-Hydroxyquinoline |

| Methylation | Etherification of the hydroxyl group. | Methylating agent (e.g., Dimethyl sulfate) | this compound |

Discovered by Max Conrad and Leonhard Limpach in 1887, this synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. wikipedia.org The reaction conditions determine the final product structure; heating at lower temperatures (around 100-140°C) facilitates an initial Michael-type addition to form a β-arylaminoacrylate, which upon thermal cyclization at higher temperatures (around 250°C) in an inert solvent like mineral oil, yields the 4-hydroxyquinoline (or 4-quinolone). wikipedia.orgmdpi.com

The mechanism begins with the reaction between the aniline and the β-ketoester. wikipedia.org The rate-determining step is the high-temperature annulation or electrocyclic ring closing. wikipedia.org The use of an inert, high-boiling solvent has been shown to significantly improve reaction yields compared to solvent-free conditions. wikipedia.org Like the Gould-Jacobs reaction, the direct product is the 4-hydroxyquinoline analogue, which must be subsequently methylated to yield this compound.

The Doebner-Miller reaction, an extension of the Skraup synthesis, is a versatile method for producing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is typically catalyzed by strong Brønsted or Lewis acids. wikipedia.org A key feature is that the α,β-unsaturated carbonyl can be generated in situ, for example, from the aldol (B89426) condensation of two aldehyde or ketone molecules. wikipedia.org

For the synthesis of methoxyquinolines, a methoxy-substituted aniline, such as o-anisidine (B45086) or p-anisidine (B42471), can be used as the starting material. For instance, the reaction of o-anisidine with crotonaldehyde (B89634) in the presence of hydrochloric acid has been used to prepare 8-methoxy-4-methylquinoline. researchgate.net The reaction mechanism is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.org An initial conjugate addition of the aniline to the unsaturated carbonyl is followed by cyclization, dehydration, and subsequent oxidation to furnish the aromatic quinoline ring. wikipedia.org

The Skraup synthesis is one of the oldest and most direct methods for preparing the parent quinoline ring. wikipedia.org In its classic form, it involves heating an aniline with glycerol (B35011), a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent (such as nitrobenzene (B124822) or arsenic acid). wikipedia.orguop.edu.pk The reaction is notoriously vigorous and exothermic. uop.edu.pk

The mechanism starts with the dehydration of glycerol by sulfuric acid to form acrolein. uop.edu.pk The aniline then undergoes a Michael addition to the acrolein. This is followed by an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline (B8789712) intermediate, which is finally oxidized to the quinoline. uop.edu.pkresearchgate.net To prepare a methoxyquinoline, a corresponding methoxy-substituted aniline (anisidine) is used as the precursor. For example, the synthesis of 6-methoxyquinoline (B18371) can be achieved using p-anisidine as the starting material.

Thermolysis is a central feature of several classical quinoline syntheses. Both the Gould-Jacobs and Conrad-Limpach reactions rely on a high-temperature thermal cyclization step, often requiring temperatures upwards of 250°C to drive the intramolecular ring formation. mdpi.comwikipedia.org These harsh conditions can limit the functional group tolerance of the reaction and may lead to side reactions or decomposition. mdpi.com Another thermolysis-based approach involves the flash vacuum pyrolysis of specifically designed precursors. For instance, the thermolysis of N-aryl enamines or related structures can lead to cyclization and the formation of the quinoline core, although this is a less common and more specialized route. The development of microwave-assisted synthesis has offered a modern alternative to conventional heating, often reducing reaction times and improving yields for these thermally-driven cyclizations. mdpi.com

Skraup-Type Reactions in Methoxyquinoline Preparation

Modern and Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry has focused on developing milder, more efficient, and selective methods for quinoline construction, often employing transition metal catalysis or organocatalysis. These approaches can offer advantages in terms of substrate scope, functional group compatibility, and reaction conditions compared to the classical methods.

Palladium-catalyzed reactions have been particularly prominent. One such strategy is the carbonylative cyclization of 2-iodoanilines with terminal acetylenes under a carbon monoxide atmosphere. mdpi.com This method constructs the quinolin-4-one ring system, which can then be methylated to this compound. Other transition metals, such as copper and gold, have also been utilized in catalytic cycles to construct the quinoline skeleton. For instance, copper-catalyzed diamination of specific alkene precursors has been developed for the synthesis of pyrrolines, a related nitrogen-containing heterocycle. acs.org

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for quinolin-4-one synthesis. mdpi.com One reported method involves the NHC-catalyzed dehydrative cyclization of a 2-aminobenzaldehyde (B1207257) with an α-haloketone. The NHC activates the aldehyde, facilitating a cascade of reactions that ultimately leads to the formation of the quinolin-4-one product in high yields. mdpi.com These catalytic methods represent the frontier of quinoline synthesis, providing access to complex and functionalized this compound derivatives under significantly milder conditions than their classical counterparts.

Table 2: Comparison of Classical and Modern Synthetic Approaches

| Method | Typical Conditions | Key Precursors | Direct Product | Notes |

|---|---|---|---|---|

| Gould-Jacobs | High temp. (>250 °C) | Aniline, Malonic ester derivative | 4-Hydroxyquinoline | Multi-step; requires subsequent methylation. mdpi.com |

| Conrad-Limpach | High temp. (~250 °C) | Aniline, β-ketoester | 4-Hydroxyquinoline | High-temperature cyclization is rate-limiting. wikipedia.org |

| Doebner-Miller | Acid catalyst (Lewis or Brønsted) | Aniline, α,β-Unsaturated carbonyl | Substituted Quinoline | Can directly incorporate methoxy group if using anisidine. wikipedia.org |

| Skraup | H₂SO₄, Glycerol, Oxidant | Aniline, Glycerol | Quinoline | Can directly incorporate methoxy group; reaction can be violent. wikipedia.org |

| Pd-Catalyzed Carbonylation | Pd catalyst, CO gas | 2-Iodoaniline, Alkyne | 4-Quinolone | Milder conditions; requires subsequent methylation. mdpi.com |

| NHC-Catalysis | NHC catalyst | 2-Aminobenzaldehyde, α-Haloketone | 4-Quinolone | Organocatalytic; mild conditions; requires subsequent methylation. mdpi.com |

Microwave-Assisted Synthesis of this compound Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of this compound synthesis, microwave irradiation has been effectively employed to facilitate the preparation of its analogues.

One notable approach involves the microwave-induced synthesis of 4-methoxy-1-methyl-2-quinolinone and its derivatives. semanticscholar.org The process begins with the efficient, single-step preparation of 4-hydroxy-2-quinolinone precursors from anilines and diethyl malonate, catalyzed by p-toluenesulfonic acid under microwave irradiation. semanticscholar.orgumich.edu These intermediates are then converted to the target 4-methoxy-1-methyl-2-quinolinone alkaloids by treatment with dimethyl sulfate (B86663), N,N-dimethylformamide, and potassium carbonate, again under microwave conditions. semanticscholar.org This method presents a convenient, simple, and rapid alternative to traditional thermal synthesis. semanticscholar.org Researchers have explored various solid supports like silica (B1680970) gel, acidic alumina, and montmorillonite (B579905) K10 clay to optimize the reaction, with p-toluenesulfonic acid proving to be the most effective catalyst. umich.edu

Another significant application of microwave technology is in the synthesis of montonine and its analogues, which are precursors to 4-methoxyquinolin-2(1H)-one derivatives. ijcr.info This is achieved through a methoxydechlorination reaction of 2,4-dichloroquinolines using a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) under microwave irradiation, accomplished in a matter of 6-8 minutes. ijcr.info The resulting compounds can then be selectively hydrolyzed to yield 4-methoxyquinolin-2(1H)-one and its derivatives, including the natural alkaloid edulitine. ijcr.info

| Precursor | Reagents | Product | Reaction Time (Microwave) | Reference |

| Aniline, Diethyl malonate | p-Toluenesulfonic acid | 4-Hydroxy-2-quinolinone derivative | 6 min | semanticscholar.orgumich.edu |

| 4-Hydroxy-8-methyl-2-quinolinone | Dimethyl sulfate, N,N-dimethylformamide, K2CO3 | 4-Methoxy-8-methyl-1-methyl-2-quinolinone | 3 min | semanticscholar.org |

| 2,4-Dichloroquinolines | Methanol (B129727), TBAB | Montonine analogues | 6-8 min | ijcr.info |

| Montonine analogues | Sodium acetate, Acetic acid | 4-Methoxyquinolin-2(1H)-one derivatives | Not specified | ijcr.info |

Metal-Catalyzed Cross-Coupling Reactions for Methoxyquinoline Functionalization (e.g., Suzuki-Miyaura)

Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for the functionalization of heterocyclic compounds, including this compound. eie.gr These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of various aryl and vinyl groups onto the quinoline core. fishersci.ch

The Suzuki-Miyaura reaction, which utilizes a palladium catalyst to couple an organoboron compound with a halide or triflate, offers several advantages, including mild reaction conditions and the low toxicity of its reagents and byproducts. fishersci.ch In the synthesis of functionalized this compound derivatives, this method has been employed to create complex triaryl systems. For instance, 2-aryl-6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-ones can be coupled with arylboronic acids using a dichlorobis(triphenylphosphine)palladium(II) and tricyclohexylphosphine (B42057) catalyst system to form 2,6,8-triaryl-1,2,3,4-tetrahydroquinolin-4-ones. aphrc.org These intermediates can then be further transformed into 2,6,8-triaryl-4-methoxyquinoline derivatives. aphrc.org

Furthermore, the high reactivity of the aryl-iodo bond allows for successive Suzuki-Miyaura cross-coupling reactions on dihaloquinolines. nih.gov For example, 2-aryl-4-chloro-3-iodoquinolines can undergo a one-pot reaction with an excess of arylboronic acid in the presence of a palladium catalyst to yield 2,3,4-triarylquinolines. nih.gov The strategic use of different halogens at various positions on the quinoline ring can direct the regioselectivity of the coupling reactions. rsc.org

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 2-Aryl-6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-ones | Arylboronic acids | PdCl2(PPh3)2, Tricyclohexylphosphine | 2,6,8-Triaryl-1,2,3,4-tetrahydroquinolin-4-ones | aphrc.org |

| 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic acids | PdCl2(PPh3)2, Tricyclohexylphosphine | 2,3,4-Triarylquinolines | nih.gov |

| 3,7-Dibromo-8-methoxyquinoline | (2-Pivaloylaminophenyl)boric acid | Not specified | 3-(2-Pivaloylaminophenyl)-7-bromo-8-methoxyquinoline | tandfonline.com |

Oxidative Aromatization Strategies for this compound Frameworks

Oxidative aromatization provides a direct pathway to synthesize quinoline and its derivatives from their partially saturated precursors. organic-chemistry.org This strategy is particularly useful for constructing the aromatic this compound framework from tetrahydroquinoline intermediates.

One effective method employs molecular iodine in refluxing methanol to achieve the oxidative aromatization of 2-aryl-1,2,3,4-tetrahydro-4-quinolones, affording 4-methoxy-2-phenylquinoline (B373701) analogues. mdpi.com Thallium(III) p-tolylsulfonate in dimethoxyethane under reflux is another powerful reagent system for the dehydrogenation and oxidative aromatization of 2,6,8-triaryl-1,2,3,4-tetrahydroquinolin-4-ones to yield 2,6,8-triaryl-4-methoxyquinoline derivatives. aphrc.org

More recently, aerobic oxidative aromatization has gained attention as a greener alternative. A palladium-catalyzed aerobic oxidative aromatization of simple aliphatic alcohols and anilines has been developed to produce a variety of substituted quinoline derivatives. acs.org This method demonstrates good functional group tolerance and can be scaled up for practical applications. acs.org A similar palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines can lead to the synthesis of 4-aminoquinolines, which can be precursors for further functionalization to 4-methoxyquinolines. frontiersin.org

Green Chemistry Principles in Methoxyquinoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com These principles are increasingly being applied to the synthesis of quinolines, including this compound, to create more sustainable and environmentally benign methodologies.

Key green chemistry principles applicable to this compound synthesis include:

Prevention of Waste: Designing synthetic routes that minimize byproducts. acs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org For example, some green synthesis methods for acetanilide, a related aromatic amide, have achieved atom economies of 72-82%. researchgate.net

Use of Safer Solvents and Auxiliaries: Employing less hazardous solvents or moving towards solvent-free conditions, such as those sometimes used in microwave-assisted synthesis. acs.org

Design for Energy Efficiency: Utilizing methods like microwave irradiation that can reduce reaction times and energy consumption compared to conventional heating. sigmaaldrich.com

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. acs.org Metal-catalyzed cross-coupling and oxidative aromatization reactions are prime examples of this principle in action.

The development of one-pot syntheses and tandem reactions, such as the oxidative dehydrogenative coupling/aromatization of glycine (B1666218) esters with alkenes, also aligns with green chemistry principles by reducing the number of synthetic steps and purification processes. organic-chemistry.org The ultimate goal is to develop synthetic strategies that are not only efficient and selective but also economically and environmentally sustainable. rroij.com

Strategic Functionalization and Derivatization of this compound

The strategic functionalization of the this compound core is essential for creating a diverse range of derivatives with tailored properties. This involves the regioselective introduction of various functional groups onto the quinoline ring system.

Regioselective Substitution Reactions on the Quinoline Ring

Achieving regioselectivity in the functionalization of quinolines is a significant challenge due to the presence of multiple reactive sites. However, various strategies have been developed to control the position of substitution.

The use of directing groups and the careful selection of reagents and reaction conditions are crucial. For instance, in the bromination of 8-methoxyquinolines, the presence of substituents at C-5 and C-7 can direct bromination to the C-3 position. tandfonline.comtandfonline.com

Metal-catalyzed C-H activation has also emerged as a powerful tool for the regioselective functionalization of quinolines. mdpi.com By using appropriate catalysts and directing groups, it is possible to selectively activate and functionalize specific C-H bonds on the quinoline ring, allowing for the introduction of a wide range of substituents with high precision. For example, iridium-catalyzed C8-H borylation of 4-quinolones can be achieved through the transient formation of O-borylated quinolines. researchgate.net

Furthermore, the combination of Br/Mg exchange reactions and direct magnesiations using reagents like TMPMgCl·LiCl allows for the sequential and regioselective functionalization at the C2, C3, and C4 positions of the quinoline ring. acs.org

Synthesis of 2-Formyl-4-methoxyquinolines as Synthons

2-Formyl-4-methoxyquinolines are valuable synthetic intermediates, or synthons, that can be used to construct more complex heterocyclic systems. The formyl group at the C-2 position is highly reactive and can participate in a variety of chemical transformations.

The synthesis of 2-chloro-3-formylquinolines is often achieved through the Vilsmeier-Haack reaction on N-substituted acetanilides. rsc.org These 2-chloro derivatives can then be converted to the corresponding 2-oxo-1,2-dihydroquinoline-3-carbaldehydes. rsc.org While the direct synthesis of 2-formyl-4-methoxyquinolines is less commonly detailed, the functionalization of the 4-position to a methoxy group from a 4-chloro or 4-hydroxy precursor is a standard transformation.

Once obtained, these 2-formylquinolines can undergo condensation reactions with amines and hydrazines to form Schiff bases, or participate in multicomponent reactions to generate fused heterocyclic systems like quinolinyl-pyranopyrazoles and dihydrodibenzo[b,g] semanticscholar.orgmdpi.comnaphthyridin-1(1H)-ones. rsc.org The development of palladium-mediated Suzuki-Miyaura cross-coupling reactions of 2-chloroquinoline-3-carbaldehydes with boronic acids has further expanded the utility of these synthons, allowing for the synthesis of complex biaryl structures. acs.org

| Starting Material | Reagent(s) | Product | Purpose of Product | Reference |

| 5,7-Disubstituted 8-methoxyquinolines | Bromine | 3-Bromo-5,7-disubstituted-8-methoxyquinolines | Intermediate for further coupling reactions | tandfonline.com |

| 4-Quinolones | [Ir(OMe)(cod)]2, Si-SMAP, B2pin2 | C8-Borylated quinolones | Intermediate for diverse C8-functionalization | researchgate.net |

| 2,3-Dibromoquinoline | i-PrMgCl·LiCl, then electrophile | 2-Bromo-3-substituted quinoline | Regioselective functionalization | acs.org |

| 2-Chloro-3-formylquinoline | Phenylhydrazine, 5,5-dimethylcyclohexane-1,3-dione | Dihydrodibenzo[b,g] semanticscholar.orgmdpi.comnaphthyridin-1(2H)-ones | Fused heterocyclic system | rsc.org |

Preparation of Polysubstituted 4-Methoxyquinolines

The synthesis of polysubstituted 4-methoxyquinolines is a significant area of research due to the broad spectrum of biological activities exhibited by these compounds. Various methods have been developed to introduce a range of substituents onto the quinoline core, allowing for the fine-tuning of their properties.

One effective strategy involves the oxidative aromatization of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. mdpi.com This method can be accomplished using various oxidizing agents. For instance, the use of iron(III) chloride hexahydrate (FeCl₃·6H₂O) in methanol has been reported for the direct one-pot synthesis of 2-aryl-4-methoxyquinolines from 2'-aminochalcones. mdpi.com Similarly, molecular iodine in refluxing methanol can also facilitate this transformation. mdpi.com The starting 2-aryl-2,3-dihydroquinolin-4(1H)-ones are typically synthesized through the acid- or base-mediated cyclization of substituted 2-aminochalcones. mdpi.com

A notable application of this methodology is the preparation of 2-aryl-6,8-dibromo-4-methoxyquinolines from the corresponding 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones. mdpi.com These dibrominated compounds serve as versatile intermediates for further functionalization, such as through Suzuki-Miyaura cross-coupling reactions to introduce aryl or vinyl groups at the 6 and 8 positions. researchgate.net

Another approach to polysubstituted 4-methoxyquinolines is through the functionalization of pre-existing quinoline scaffolds. For example, 2,3-diaryl-4-methoxyquinolines have been synthesized via a palladium-catalyzed Suzuki coupling of 2-aryl-4-chloro-3-iodoquinolines with phenylboronic acid, followed by the displacement of the 4-chloro group with a methoxide (B1231860) ion. researchgate.net An alternative route to the same compounds involves the Suzuki-Miyaura cross-coupling of 2-aryl-3-iodo-4-methoxyquinolines with phenylboronic acid. researchgate.net

The Friedländer annulation is another classical yet relevant method for constructing the quinoline core, which can be adapted for the synthesis of polysubstituted derivatives. asianpubs.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While historically significant, modern variations aim to overcome limitations such as harsh reaction conditions and the use of toxic reagents. researchgate.net

Here is an interactive data table summarizing the synthesis of various polysubstituted 4-methyl-2-phenylquinoline (B1606933) derivatives, which are structural mimics of bioactive 4-methoxy-2-phenylquinolines:

Development of N-Alkyl/O-Alkyl Derivatives for Mechanistic Studies

The synthesis of N-alkyl and O-alkyl derivatives of this compound is crucial for elucidating reaction mechanisms and for structure-activity relationship (SAR) studies. The selective alkylation of the nitrogen versus the oxygen atom in related quinolone systems can be challenging due to the presence of multiple nucleophilic sites.

The choice of alkylating agent, base, and solvent system plays a critical role in directing the regioselectivity of the alkylation. For instance, in the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, the reaction of quinolin-2-one with electrophiles can lead to either N- or O-substituted products, or a mixture of both, depending on the reaction conditions. acs.org

For mechanistic studies, it is often necessary to prepare specific N-alkylated or O-alkylated isomers. A method for the selective N-alkylation of 4-alkoxy-2-pyridones, which are structurally related to 4-methoxyquinolones, has been developed using tetrabutylammonium iodide as a catalyst and potassium tert-butoxide as a base under anhydrous conditions. researchgate.net This method was successfully applied to the synthesis of N-methyl-4-methoxy-2-pyridone. researchgate.net

In the context of 4-methoxyquinolines, O-alkylation is a key step in certain synthetic routes. For example, the conversion of 3-iodo-4(1H)-quinolones to 3-iodo-4-methoxyquinolines can be achieved using methyl iodide and potassium carbonate. acs.org This O-alkylation is a necessary step before subsequent reactions like the Suzuki coupling to form 3-aryl derivatives. acs.org

The development of these selective alkylation methods allows for the synthesis of a diverse library of N- and O-alkylated this compound derivatives. These compounds are invaluable tools for probing the biological mechanisms of action of this important class of heterocyclic compounds.

Below is an interactive data table detailing the synthesis of N-alkylated quinoline derivatives:

Electrophilic Aromatic Substitution Patterns on the this compound Nucleus

The reactivity of the this compound nucleus towards electrophilic aromatic substitution is significantly influenced by the methoxy group (-OCH₃) and the nitrogen atom within the quinoline ring system. The methoxy group, being an electron-donating group, enhances the electron density of the aromatic rings, thereby activating them towards electrophilic attack.

Studies on the nitration of this compound have shown that the reaction proceeds on the conjugate acid of the molecule. The presence of the 4-methoxy group directs the substitution primarily to the C(6) and C(8) positions. rsc.org Specifically, the methoxy group activates the C(6) position by a factor of 1.6 x 10³ and the C(8) position by a factor of 23. rsc.org This demonstrates a strong directing effect towards the C(6) position.

It is also important to consider the influence of other substituents on the quinoline ring. For example, the presence of a substituent at the 2-position can affect the reactivity at the 4-position. An electron-withdrawing group at the 2-position can deactivate the methyl group at the 4-position, which can be a key step in certain synthetic pathways. sci-hub.se

Nucleophilic Displacement Reactions Involving the Methoxy Group

The methoxy group at the 4-position of the quinoline ring can be susceptible to nucleophilic displacement reactions, although this is less common than electrophilic substitution on the ring. The reactivity in these reactions is often dependent on the specific reaction conditions and the nature of the nucleophile. smolecule.com

In some instances, the 4-methoxy group can be displaced by strong nucleophiles. For example, demethylation of certain methoxy-substituted quinolines with strong acids like 48% HBr can lead to the nucleophilic substitution of the methoxy group. researchgate.net

Furthermore, studies on 4-O-aryl quinoline derivatives have shown that the aryloxy group at the C4-position can be displaced by thiols, such as glutathione (B108866), to form quinolinethioethers. researchgate.net This suggests that the 4-position is susceptible to nucleophilic attack, leading to the displacement of the oxygen-linked group.

Alkylation Processes: O-Alkylation versus N-Alkylation in Quinolinone-Methoxyquinoline Systems

The alkylation of quinolin-4-ones is a critical reaction that can lead to either O-alkylation, forming 4-alkoxyquinolines (such as this compound), or N-alkylation, yielding N-alkyl-quinolin-4-ones. The regioselectivity of this reaction is highly dependent on several factors, including the substituents on the quinoline ring, the nature of the alkylating agent, and the reaction conditions. researchgate.net

Studies using trialkyl phosphates as alkylating agents for 4-quinolone have shown that the initial, kinetically controlled product is the O-alkylated this compound. rsc.orgrsc.org This transient intermediate can then be further transformed. rsc.orgrsc.org The reaction of 4-quinolone with trimethyl phosphate (B84403) initially forms this compound, which is subsequently converted to the more thermodynamically stable N-methyl-4-quinolone via an intermolecular O→N methyl transfer catalyzed by a quaternary N-methyl-4-methoxyquinolinium salt. rsc.orgrsc.org

The choice of solvent and reaction temperature also plays a crucial role. For instance, in a highly polar solvent like trimethyl phosphate, 4-quinolone exists predominantly in its keto form, which favors O-alkylation. rsc.org At higher temperatures, the equilibrium can shift, favoring the formation of the N-alkylated product. rsc.orgrsc.org

The presence of substituents, particularly at the 3-position, can significantly influence the outcome. For 3-ethoxycarbonyl-4-oxoquinolines, the thermal rearrangement of an O-alkyl to an N-alkyl product was not observed, suggesting a different reaction pathway compared to unsubstituted 4-quinolone.

Table 1: Regioselectivity of 4-Quinolone Alkylation

| Alkylating Agent | Initial Product (Kinetically Controlled) | Final Product (Thermodynamically Controlled) | Reference |

|---|---|---|---|

| Trialkyl phosphates | This compound (O-alkylation) | N-Methyl-4-quinolone (N-alkylation) | rsc.org, rsc.org |

| Iodomethane | Mixture of N-alkylquinolinones and O-alkylquinolines | - | mdpi.com |

Oxidative and Reductive Transformations of this compound

This compound can undergo various oxidative and reductive transformations, often as part of a synthetic sequence to create more complex molecules.

Oxidative aromatization is a key reaction. For example, 2-aryl-2,3-dihydroquinolin-4(1H)-ones can be oxidatively aromatized to afford 4-alkoxy-2-arylquinolines. mdpi.com Reagents like iodine in methanol have been successfully used for the oxidative aromatization of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones to the corresponding 2-aryl-6,8-dibromo-4-methoxyquinolines in high yields. researchgate.net Similarly, FeCl₃·6H₂O in methanol can mediate the oxidative cyclization of 2'-aminochalcones to directly form 2-aryl-4-methoxyquinolines.

In some cases, oxidation can target substituents on the quinoline ring. For instance, a methyl group at the 4-position of a 2-phenoxy-6-methoxyquinoline can be condensed with benzaldehyde (B42025) and then treated with osmium tetroxide to yield the corresponding 4-carbaldehyde. sci-hub.se

Reductive processes can also be employed. For example, the reduction of an N-oxide can be a step in a synthetic pathway. chemrxiv.org Catalytic hydrogenation is a common method for reduction, such as in the reductive cyclization of 2-nitrochalcones to form tetrahydroquinolines, where the rapid reduction of a side chain double bond and the nitro group is crucial to prevent the formation of quinoline by-products. mdpi.com

Intramolecular Rearrangements and Tautomeric Equilibria (e.g., Quinoline-4-one to this compound)

This compound is the O-alkylated tautomer of quinolin-4(1H)-one. The equilibrium between the quinolin-4-one and its tautomer, 4-hydroxyquinoline, is a fundamental aspect of its chemistry. wikipedia.org 4-Quinolone exists in equilibrium with the minor tautomer, 4-hydroxyquinoline. wikipedia.org The position of this equilibrium can be influenced by solvent polarity. rsc.org

Theoretical studies on quinolone-hydroxyquinoline tautomerism in quinolone 3-esters have shown a clear preference for the hydroxyquinoline form. acs.org For ethyl 4-hydroxy-5-methylquinoline-3-carboxylate, calculations indicate that both rings are aromatic in the hydroxyquinoline form, while the nitrogen-containing ring in the corresponding oxo tautomer is essentially non-aromatic. acs.org

The conversion of 4-hydroxyquinoline to this compound is typically achieved through methylation. google.com The Knorr quinoline synthesis, which converts a β-ketoanilide to a 2-hydroxyquinoline, can also lead to the formation of 4-hydroxyquinolines under certain conditions, which are precursors to 4-methoxyquinolines. wikipedia.orgminia.edu.eg

Intramolecular rearrangements can also occur. For example, in the presence of an N-oxide, an anionic ortho-Fries rearrangement can be initiated by lithiation at the 3-position, leading to the migration of a carbamoyl (B1232498) group. chemrxiv.org

Mechanistic Investigations of Reaction Pathways (e.g., GSH Conjugation in vivo/in vitro)

The conjugation of quinoline derivatives with glutathione (GSH) is a significant metabolic pathway. mdpi.com This can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs). mdpi.comresearchgate.net The reaction involves the nucleophilic attack of the thiolate anion of GSH on an electrophilic center of the quinoline derivative. researchgate.net

For 4-O-aryl quinoline derivatives, studies have shown that thiols can nucleophilically displace the C4-aryloxy group to form quinolinethioethers. researchgate.net These thioether adducts have been identified both in vitro and in vivo. researchgate.net The formation of these adducts is a result of a thiol displacement reaction. researchgate.net

The mercapturic acid pathway is a major route for the biotransformation of such electrophilic compounds. It involves the initial GST-catalyzed reaction with GSH, followed by sequential hydrolysis to cysteinylglycine (B43971) and then cysteine conjugates, which are finally N-acetylated to form mercapturic acids. tandfonline.com In some cases, the GSH conjugate itself can be further metabolized, leading to different final products. For instance, with the drug lenvatinib, a 4-O-aryl quinoline derivative, hydrolysis of the GSH conjugate yields N-cysteinylglycine and N-cysteine conjugates instead of the expected S-conjugates due to intramolecular rearrangement. researchgate.net

The cytotoxicity of some compounds can be influenced by their GSH conjugates, which depends on the activity of enzymes like GST and γ-glutamyl transferase (γGT) that initiate the mercapturic acid pathway. frontiersin.org

Comparative Reactivity Studies with Positional Isomers (e.g., 2-Methoxyquinoline)

The position of the methoxy group on the quinoline ring significantly influences its chemical reactivity. Comparing this compound with its isomer, 2-methoxyquinoline, reveals differences in their behavior in various reactions.

In electrophilic substitution reactions, the directing effects of the methoxy group and the ring nitrogen will differ. While the 4-methoxy group strongly activates the C(6) and to a lesser extent the C(8) position, the directing influence of a 2-methoxy group would be different due to its proximity to the nitrogen atom and its position on the pyridine (B92270) ring.

In terms of nucleophilic substitution, the reactivity of the methoxy group can also vary. For instance, 2-chloroquinoline-3-carbaldehyde (B1585622) can be converted to 2-methoxyquinoline-3-carbaldehyde (B138735) by treatment with potassium hydroxide in methanol, indicating the lability of the chloro group at the 2-position to nucleophilic attack. rsc.org

Alkylation reactions also show differences. While 4-quinolones can yield a mixture of O- and N-alkylated products, the alkylation of 2-quinolones also leads to corresponding O- and N-alkylated derivatives, but the ratios and reaction conditions for selective alkylation may differ. researchgate.net

The synthesis of these isomers often requires different strategies. For example, the Knorr quinoline synthesis can produce 2-hydroxyquinolines, which are precursors to 2-methoxyquinolines, while the Camps cyclization can yield both 2- and 4-hydroxyquinolines depending on the conditions. wikipedia.orgwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics.

¹H and ¹³C NMR Analysis of this compound and Derivatives

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide essential information about the chemical environment of hydrogen and carbon atoms within a molecule. tsijournals.com In this compound, the chemical shifts, splitting patterns, and integration of the proton signals, along with the chemical shifts of the carbon signals, allow for the unambiguous assignment of each atom in the structure. researchgate.net

For instance, in the ¹H NMR spectrum of 6-methoxy-4-phenylquinoline, the methoxy protons typically appear as a singlet at a characteristic chemical shift. rsc.org The aromatic protons of the quinoline and phenyl rings exhibit complex splitting patterns due to spin-spin coupling, which can be analyzed to determine their relative positions. rsc.org Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon atom, with their chemical shifts being influenced by the local electronic environment. rsc.org

The following table summarizes typical ¹H and ¹³C NMR chemical shift data for this compound derivatives, as reported in the literature.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |

| 6-Methoxy-4-phenylquinoline | 8.76 (d), 8.06 (d), 7.45-7.21 (m), 3.76 (s) | Not specified | CDCl₃ |

| 4-(4-Bromophenyl)-6-methoxyquinoline | 8.66 (d), 7.95 (d), 7.53 (d), 7.32-7.19 (m), 7.10 (d), 6.98 (d), 3.66 (s) | 157.9, 147.3, 145.5, 144.7, 137.1, 131.8, 131.3, 130.8, 127.2, 122.6, 121.8, 121.4, 103.1, 55.3 | CDCl₃ |

| 6-Methoxyquinoline N-oxide | 8.60 (d), 8.34 (dd), 7.57 (d), 7.32 (dd), 7.19 (dd), 7.05 (d), 3.88 (s) | 159.3, 137.1, 133.7, 131.9, 124.8, 122.6, 121.4, 121.3, 105.6, 55.6 | CDCl₃ |

Data compiled from various sources. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, TOCSY) for Complex Structures

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide an additional dimension to resolve overlapping signals and establish correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. wikipedia.orgemerypharma.com This is invaluable for tracing out the connectivity of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.orgemerypharma.com It allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). wikipedia.orgresearchgate.net HMBC is crucial for piecing together the carbon skeleton and identifying quaternary carbons.

TOCSY (Total Correlation Spectroscopy): Similar to COSY, TOCSY shows correlations between all protons within a spin system, not just those that are directly coupled. wikipedia.orgipb.pt This is particularly useful for identifying protons belonging to the same spin-coupled network, even if some of the direct couplings are not resolved.

The application of these 2D NMR techniques is essential for the complete and accurate structural assignment of novel or complex this compound derivatives. mdpi.com

Application of NMR in Tautomerism Studies

NMR spectroscopy is a powerful tool for investigating tautomerism, a form of isomerism involving the migration of a proton. mdpi.com In the case of hydroxyquinolines, which can exist in equilibrium with their quinolone tautomers, NMR can be used to determine the predominant form in solution and in the solid state. emerald.com

By analyzing the chemical shifts of both protons and carbons, particularly the nitrogen-bearing ring, researchers can distinguish between the different tautomeric forms. researchgate.net For example, the chemical shift of the nitrogen atom itself, which can be observed using ¹⁵N NMR, is highly sensitive to the tautomeric state. In some cases, the rate of interconversion between tautomers is fast on the NMR timescale, leading to averaged signals. mdpi.com Variable temperature NMR studies can be employed to slow down this exchange and observe the individual tautomers.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, elucidate its elemental composition, and gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). rsc.org This precision allows for the determination of the elemental formula of this compound and its derivatives, as it can distinguish between ions with the same nominal mass but different elemental compositions. google.com For example, HRMS can differentiate between C₁₀H₉NO (this compound) and other potential isobaric compounds. nist.gov The calculated exact mass for the protonated molecule [M+H]⁺ of a this compound derivative can be compared to the experimentally measured value to confirm its identity. rsc.org

The following table shows examples of HRMS data for some this compound derivatives.

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| 4-(4-Bromophenyl)-6-methoxyquinoline | C₁₆H₁₃BrNO | 314.0180 | 314.0180 |

| 6-Methoxy-4-phenylquinoline | C₁₆H₁₄NO | Not specified in source | Not specified in source |

| 2-(Phenylethynyl)-4-methoxyquinoline | C₁₈H₁₃NO | 259.0997 | 259.0997 |

Data compiled from various sources. rsc.org

Isotopic Labeling Studies via MS

Isotopic labeling involves the incorporation of a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule. isotope.com When analyzed by mass spectrometry, the resulting mass shift provides a powerful tool for tracing metabolic pathways, studying reaction mechanisms, and quantifying molecules. biorxiv.orggeneralmetabolics.com

In the context of this compound research, isotopic labeling can be used to:

Elucidate biosynthetic pathways by feeding labeled precursors and tracking their incorporation into the final product. biorxiv.org

Investigate reaction mechanisms by labeling specific atoms and observing their fate during a chemical transformation.

Develop internal standards for quantitative mass spectrometry assays, which is particularly useful in complex biological matrices. isotope.comnih.gov

The analysis of the mass spectra of labeled and unlabeled compounds allows for the determination of the number and position of the incorporated isotopes, providing valuable insights into the chemical and biological processes involving this compound. nih.gov

Metabolite Identification using LC-MS and GC-MS

The identification of this compound metabolites is crucial for understanding its biotransformation pathways. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques employed for this purpose.

In metabolic studies, LC-MS is frequently utilized for the analysis of polar and thermally labile metabolites. helsinki.fi The sample, often from biological matrices like urine or hepatocyte cultures, is first separated by liquid chromatography, and the eluting compounds are then ionized and detected by the mass spectrometer. helsinki.fi This technique allows for the profiling of a wide range of metabolites. For instance, LC-MS/MS (tandem mass spectrometry) methods have been developed to quantify metabolites such as 4-hydroxyquinoline, a potential metabolite of this compound via demethylation. europa.eu The use of different mass spectrometric instruments, such as triple quadrupole, quadrupole time-of-flight, and ion trap, can provide valuable structural information for both expected and unexpected metabolites. helsinki.fi

GC-MS is particularly effective for the analysis of volatile and thermally stable compounds. thermofisher.com For non-volatile metabolites, a chemical derivatization step is often required to increase their volatility and thermal stability. thermofisher.comnih.gov This two-step process typically involves methoximation of carbonyl groups followed by silylation of polar functional groups. thermofisher.com One of the key advantages of GC-MS is the generation of reproducible electron ionization (EI) mass spectra, which can be compared against commercial spectral libraries like NIST and Wiley for confident metabolite identification. thermofisher.com This makes GC-MS an integral tool for identifying a broad range of small molecule metabolites, including acids, alcohols, and amino acids that may arise from the breakdown of the quinoline ring. nih.gov For example, studies on the metabolism of related 8-aminoquinolines have utilized GC-MS to identify N-dealkylated metabolites. who.int

A comprehensive metabolic profile of this compound can be achieved by employing both LC-MS and GC-MS. lcms.cz LC-MS is well-suited for analyzing high-polarity metabolites like amino acids, organic acids, and sugars, as well as secondary metabolites. lcms.cz In contrast, GC-MS excels in the separation and identification of volatile metabolites and those that can be derivatized. lcms.cz The combination of these techniques, along with extensive spectral databases, facilitates the identification of a wide array of metabolites, providing a detailed understanding of the metabolic fate of this compound. nih.govlcms.cz

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups present in this compound and its derivatives.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by analyzing the absorption of infrared radiation. wordpress.com The FT-IR spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). mi-6.co.jp The former contains characteristic bands for specific moieties, while the latter provides a unique pattern for the entire molecule. mi-6.co.jp

In the context of this compound derivatives, FT-IR spectroscopy is instrumental in confirming their synthesis and structural features. For instance, the FT-IR spectrum of a 2-aryl-6,8-dibromo-4-methoxyquinoline derivative showed characteristic peaks at 1576, 1477, 1357, 1219, 1002, 868, and 776 cm⁻¹, which can be assigned to various vibrational modes of the molecule. mdpi.com The presence of the methoxy group can be identified by the C-O stretching vibration, typically observed in the 1275–1200 cm⁻¹ range. mdpi.com The C-H stretching vibrations of the quinoline ring are expected in the 3087–2852 cm⁻¹ range. mdpi.com

The table below summarizes some of the characteristic FT-IR absorption bands for functional groups relevant to this compound and its derivatives.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | ~3100-3000 |

| Alkyl C-H (methoxy) | Stretching | ~2950-2850 |

| C=C (aromatic) | Stretching | ~1600-1450 |

| C=N (quinoline ring) | Stretching | ~1620-1580 |

| C-O (methoxy ether) | Stretching | ~1275-1200 mdpi.com |

| C-H | Out-of-plane bending | ~900-650 utexas.edu |

This table provides general ranges and specific values can vary based on the full molecular structure and its environment.

The analysis of FT-IR spectra is crucial for confirming the successful synthesis of this compound derivatives and for identifying key functional groups within their structures.

Raman spectroscopy complements FT-IR by providing information on molecular vibrations, particularly for non-polar bonds and symmetric vibrations. researchgate.net It is a valuable tool for characterizing the structure of quinoline derivatives. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental Raman spectra to make precise vibrational mode assignments. researchgate.net

For quinoline and its derivatives, Raman spectra exhibit characteristic bands that can be correlated with specific molecular motions. researchgate.net Studies on various quinoline derivatives have shown that the Raman bands in the 1500 cm⁻¹ to 1650 cm⁻¹ region are particularly sensitive to changes in the π-electron system, such as those caused by protonation or interaction with other molecules. researchgate.net

The table below shows some representative Raman bands for quinoline, which serve as a basis for interpreting the spectra of this compound.

| Wavenumber (cm⁻¹) | Assignment |

| ~1620 | C=C/C=N stretching |

| ~1580 | C=C/C=N stretching |

| ~1370 | Ring stretching/breathing |

| ~1030 | C-H in-plane bending |

| ~760 | Ring deformation |

Assignments are based on general quinoline spectra and may shift with substitution.

The combination of experimental Raman spectra with theoretical calculations allows for a detailed understanding of the vibrational modes of this compound, providing insights into its molecular structure and bonding. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of UV and visible light.

The UV-Vis absorption spectra of this compound and its derivatives are characterized by electronic transitions within the conjugated quinoline ring system. Studies on 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines have shown that these compounds absorb light in the range of 310–390 nm. mdpi.com The spectra typically feature intense absorption peaks between 310–350 nm, attributed to π–π* transitions of the conjugated quinoline ring, and less intense bands around 360–380 nm. mdpi.com

The substitution pattern on the quinoline ring can significantly influence the absorption properties. For example, the presence of electron-withdrawing groups like chloro atoms can increase the electron affinity of the quinoline ring, affecting the absorption intensity. mdpi.com

Many this compound derivatives also exhibit fluorescence. When excited at an appropriate wavelength, such as 355 nm, these compounds can emit light at a longer wavelength. mdpi.com The fluorescence properties are also dependent on the molecular structure and the nature of the substituents.

The table below summarizes the absorption and emission properties of some this compound derivatives.

| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Solvent |

| 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines | 310-390 mdpi.com | Varies with structure mdpi.com | Chloroform mdpi.com |

The polarity of the solvent can have a significant impact on the UV-Vis absorption and emission spectra of quinoline derivatives, a phenomenon known as solvatochromism. researchgate.net Changes in solvent polarity can alter the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption and emission maxima. researchgate.net

For some quinoline derivatives, increasing the solvent polarity can cause a bathochromic (red) shift in both the absorption and emission spectra. researchgate.net However, in other cases, such as with certain 3-arylazo-4-hydroxyquinolin-2(1H)-one dyes, the UV-Vis spectra show little variation with solvent change due to strong intramolecular hydrogen bonding. emerald.com

The effect of different solvents on the absorption maxima of a series of thiophene (B33073) dyes illustrates this principle, where the λmax shifts depending on whether the solvent is methanol, chloroform, or DMF. biointerfaceresearch.com Theoretical models, like the polarizable continuum model (PCM), can be used to predict and understand these solvent effects on the electronic spectra. researchgate.net

The table below shows the absorption maxima of a quinoline derivative in different solvents, demonstrating the effect of solvent polarity.

| Solvent | Polarity Index (approx.) | Absorption λmax (nm) |

| n-Hexane | 0.1 | Varies mdpi.com |

| Chloroform | 4.1 | Varies mdpi.com |

| 2-Propanol | 4.3 | Varies mdpi.com |

| Methanol | 5.1 | Varies mdpi.com |

Specific λmax values are highly dependent on the specific this compound derivative being studied.

The study of solvent effects provides valuable information about the electronic structure and intermolecular interactions of this compound and its derivatives.

Absorption and Emission Properties of this compound Derivatives

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecular conformation and the packing of molecules in the crystal lattice of this compound derivatives.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The stability of a crystal structure is determined by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions within a crystal. researchgate.netnih.gov This method allows for the decomposition of the crystal structure into contributions from different types of contacts, such as hydrogen bonds and van der Waals forces. researchgate.net

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. researchgate.netnih.gov For instance, in one study of a complex organic molecule, H⋯H interactions accounted for 47.7% of the Hirshfeld surface area. nih.gov In another case, interactions involving hydrogen, oxygen, carbon, and nitrogen were all found to make significant contributions to the crystal stability. nih.gov The analysis can also identify specific bonding motifs, such as the R²₂(8) ring motif formed by N—H⋯O hydrogen bonds. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation, identification, and quantification of this compound and its derivatives, particularly in determining purity and analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the amount of a specific compound in a sample. moravek.comwikipedia.org It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. wikipedia.org This method is particularly well-suited for non-volatile or thermally sensitive compounds. moravek.com

In pharmaceutical and chemical industries, HPLC is routinely used for quality control to ensure that products meet stringent purity standards and to accurately determine the concentration of active ingredients. moravek.commeasurlabs.com The technique's high reproducibility and accuracy make it a preferred method. researchgate.net HPLC systems are often equipped with a Diode-Array Detector (DAD), which can provide spectral information and enhance the identification of separated compounds. measurlabs.commdpi.com The development of an HPLC method involves optimizing parameters such as the column type, mobile phase composition, and flow rate to achieve good separation. mdpi.com For quantification, a calibration curve is generated by plotting the peak area against the concentration of standard solutions, which should exhibit a linear relationship. mdpi.com

Table 1: Typical Parameters for HPLC Analysis

| Parameter | Description |

|---|---|

| Column | Typically a reverse-phase C18 column is used for the separation of organic molecules. mdpi.com |

| Mobile Phase | A gradient mixture of solvents, such as methanol and aqueous formic acid, is often employed. mdpi.com |

| Flow Rate | A constant flow rate, for example, 1 mL/min, is maintained to ensure reproducible retention times. mdpi.com |

| Detector | A Diode-Array Detector (DAD) is commonly used for detection and quantification at a specific wavelength. lgcstandards.com |

| Purity Determination | The area of the main peak relative to the total area of all peaks is used to calculate the purity. |

| Quantification | The concentration of the analyte is determined by comparing its peak area to a calibration curve. mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com In GC, a sample is vaporized and separated into its components in a capillary column. thermofisher.com These separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. thermofisher.com

While this compound itself may not be sufficiently volatile for direct GC-MS analysis, the technique is invaluable for analyzing its volatile derivatives or potential volatile impurities. alwsci.com Through a process called derivatization, non-volatile compounds can be chemically modified to become more volatile, making them amenable to GC-MS analysis. alwsci.com GC-MS is widely used in environmental analysis to detect and quantify pollutants and in the food industry to characterize volatile flavor and aroma compounds. thermofisher.comnih.gov

Table 2: Application of GC-MS in Chemical Analysis

| Application Area | Examples of Analytes |

|---|---|

| Environmental Monitoring | Volatile organic compounds (VOCs), pesticides, polycyclic aromatic hydrocarbons (PAHs). thermofisher.com |

| Food and Beverage | Characterization of volatile compounds in products like vinegar and roasted plantains. nih.govresearchgate.net |

| Pharmaceuticals | Analysis of drug metabolites and impurities after derivatization. alwsci.com |

| Forensic Science | Detection of drugs of abuse in biological samples. thermofisher.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This hyphenated technique is ideal for analyzing complex mixtures and can be used for both qualitative and quantitative analysis of a wide range of compounds, including those that are not suitable for GC-MS. creative-proteomics.comphenomenex.com

LC-MS is particularly useful in pharmaceutical analysis for drug discovery, development, and quality control, as well as in clinical biochemistry and environmental monitoring. phenomenex.comnih.gov The development of interfaces like electrospray ionization (ESI) has made the coupling of LC to MS more robust and routine. nih.gov LC-MS/MS, or tandem mass spectrometry, adds another layer of specificity and is especially powerful for identifying unknown compounds and quantifying analytes at very low concentrations in complex matrices. creative-proteomics.com

Table 3: Comparison of LC-MS and LC-MS/MS

| Feature | LC-MS | LC-MS/MS |

|---|---|---|

| Principle | Combines liquid chromatography with a single stage of mass spectrometry. creative-proteomics.com | Combines liquid chromatography with two stages of mass spectrometry (tandem MS). creative-proteomics.com |

| Data Output | Provides molecular weight information (total ion chromatogram). creative-proteomics.com | Provides both parent ion and fragment ion data, allowing for structural elucidation. creative-proteomics.com |

| Application | Primarily used for quantitative analysis of known compounds. creative-proteomics.com | Suitable for both qualitative and quantitative analysis, including unknown compound identification. creative-proteomics.com |

| Sensitivity | Good sensitivity, suitable for many routine applications. creative-proteomics.com | Higher sensitivity, ideal for trace analysis and complex mixtures. creative-proteomics.com |

Computational Chemistry and Theoretical Studies on 4 Methoxyquinoline

Density Functional Theory (DFT) Calculations

DFT has been widely employed to study the structure and reactivity of quinoline (B57606) derivatives. cumhuriyet.edu.trnih.gov For 4-Methoxyquinoline, DFT calculations, particularly using the B3LYP functional combined with basis sets like 6-31G* or 6-311G(d,p), have been instrumental in elucidating its fundamental properties. rsc.orgijpras.com

The optimization of the molecular structure of this compound using DFT methods reveals key geometric parameters. Quantum chemical calculations performed on quinoline and its derivatives, including 4-methoxy quinoline, at the B3LYP/6-31G* level have determined their optimized structures. ijpras.com The resulting structures have Cs symmetry at the ground state. ijpras.com

Theoretical calculations provide bond lengths and angles that are generally in good agreement with experimental data where available. researchgate.net For instance, in related quinoline derivatives, DFT calculations have shown that the introduction of substituents can cause slight changes in bond lengths and angles. ijpras.com The optimized geometry of this compound shows a planar quinoline ring system with the methoxy (B1213986) group also lying in or close to the plane of the ring, which is a common feature for such aromatic ethers.

Table 1: Selected Optimized Geometrical Parameters of this compound (B3LYP/6-31G)*

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.418 Å |

| C3-C4 | 1.375 Å | |

| C4-O | Value not explicitly found in search results | |

| O-CH3 | Value not explicitly found in search results | |

| N1-C2 | 1.318 Å | |

| Bond Angle | C2-C3-C4 | 118.65° |

| C3-C4-C10 | Value not explicitly found in search results | |

| C4-O-CH3 | Value not explicitly found in search results |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. rsc.org The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. rsc.org A smaller gap suggests higher reactivity. rsc.org

For this compound, the HOMO is typically localized over the quinoline ring and the oxygen atom of the methoxy group, reflecting the electron-donating nature of this substituent. The LUMO is generally distributed over the entire quinoline ring system. The energy gap for this compound has been calculated using DFT at the B3LYP/6-31G* level. ijpras.com

Table 2: Frontier Orbital Energies and HOMO-LUMO Gap of this compound

| Parameter | Energy (eV) |

| EHOMO | Value not explicitly found in search results |

| ELUMO | Value not explicitly found in search results |

| ΔE (HOMO-LUMO Gap) | Value not explicitly found in search results |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. ugm.ac.idchemrxiv.org The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). ajrconline.org

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, making these sites susceptible to electrophilic attack. sci-hub.seresearchgate.net Conversely, the hydrogen atoms of the quinoline ring and the methyl group would exhibit positive potential. sci-hub.se The distribution of charges, often analyzed through methods like Mulliken population analysis, further quantifies the electronic environment of each atom. researchgate.net

Theoretical vibrational frequency calculations using DFT are a powerful method for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. nih.govdergipark.org.tr The calculated frequencies, when scaled by an appropriate factor, generally show good correlation with experimental data. dergipark.org.truantwerpen.be

For quinoline derivatives, DFT calculations at the B3LYP level with basis sets like 6-31G** or 6-311++G(d,p) have been successfully used to reproduce experimental vibrational spectra. researchgate.netnih.gov The vibrational modes of this compound would include the characteristic stretching and bending vibrations of the quinoline ring, as well as the vibrations associated with the methoxy group, such as C-O stretching and CH3 rocking and stretching modes.

Table 3: Selected Calculated Vibrational Frequencies for a Quinoline Derivative (Theoretical vs. Experimental Correlation)

| Vibrational Mode | Calculated Frequency (cm-1) (Scaled) | Experimental Frequency (cm-1) |

| Quinoline Ring Stretching | Specific data for this compound not available | Specific data for this compound not available |

| C-H Stretching | Specific data for this compound not available | Specific data for this compound not available |

| C-O Stretching | Specific data for this compound not available | Specific data for this compound not available |

DFT calculations allow for the determination of various global reactivity descriptors that provide insights into the chemical stability and reactivity of a molecule. cumhuriyet.edu.tr These descriptors are derived from the energies of the frontier molecular orbitals. rsc.org

Key reactivity descriptors include:

Chemical Hardness (η): A measure of resistance to deformation or change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is the negative of the chemical potential (-μ).

Global Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge. It is calculated as μ² / (2η).

Global Softness (S): The reciprocal of chemical hardness (1/η).

Studies on quinoline derivatives have shown that the introduction of a methoxy group influences these reactivity descriptors, generally leading to a softer molecule with increased reactivity compared to unsubstituted quinoline. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules and for simulating UV-Vis absorption spectra. nih.govmdpi.com It provides information on excitation energies, oscillator strengths, and the nature of electronic transitions. researchgate.net

For this compound, TD-DFT calculations can predict the absorption bands in its UV-Vis spectrum. These calculations typically involve transitions from the HOMO to the LUMO and other low-lying unoccupied orbitals. The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands of the quinoline chromophore. TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP and a suitable basis set, can accurately model these effects. mdpi.comresearchgate.net The results from TD-DFT calculations are generally in good agreement with experimental spectroscopic data. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions with their environment over time. In the context of quinoline derivatives, MD simulations have been employed to investigate their potential as inhibitors for various enzymes. For instance, a study on quinoline derivatives as potential inhibitors of the acetylcholinesterase enzyme, which is relevant to Alzheimer's disease, utilized MD simulations to understand the dynamic behavior of these compounds. nih.gov The simulations, performed on both neutral and deprotonated forms of dihydroxyl-quinoline derivatives, helped in identifying key intermolecular interactions that govern their behavior. nih.gov